

An In-depth Technical Guide to L-Valine-d8

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Compound of Interest		
Compound Name:	L-Valine-d8	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **L-Valine-d8**, a deuterated stable isotope-labeled form of the essential amino acid L-valine. This document covers its core properties, including its CAS number and chemical structure, and delves into its primary applications in research and drug development, with a focus on its role in quantitative proteomics and peptide synthesis. Detailed experimental protocols and illustrative workflows are provided to facilitate its practical implementation in a laboratory setting.

Core Properties of L-Valine-d8

L-Valine-d8 is a critical tool in modern biomedical research, where the substitution of hydrogen with deuterium atoms provides a stable, non-radioactive mass shift that is readily detectable by mass spectrometry.

Chemical Structure:

The chemical structure of **L-Valine-d8** is characterized by the replacement of eight hydrogen atoms with deuterium.

Image of the chemical structure of **L-Valine-d8**.

Physicochemical and Identification Data

A summary of the key quantitative and identifying information for **L-Valine-d8** is presented in the table below for easy reference.



Property	Value	
Chemical Name	L-valine-2,3,4,4,4,4',4',4'-d8	
CAS Number	35045-72-8[1][2][3][4]	
Molecular Formula	C5H3D8NO2[1][2]	
Molecular Weight	125.2 g/mol [1][2]	
Isotopic Purity	≥98 atom % D	
Appearance	White to off-white solid[2]	
Melting Point	295-300 °C (sublimates)[4]	
Linear Formula	(CD ₃) ₂ CDCD(NH ₂)CO ₂ H	
SMILES	[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H]) INVALID-LINK(N)C(O)=O	
InChI Key	KZSNJWFQEVHDMF-AYWPRJOCSA-N[1]	

Applications in Research and Drug Development

L-Valine-d8 is a versatile reagent with significant applications in proteomics, metabolomics, and drug development.[5] Its primary utility stems from its use as an internal standard for mass spectrometry and as a building block for synthesizing isotopically labeled peptides.[5][6]

Internal Standard in Quantitative Mass Spectrometry

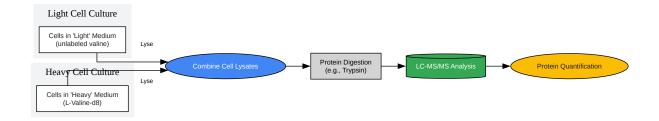
The eight deuterium atoms in **L-Valine-d8** result in a significant and clearly defined mass increase of 8 Daltons over the unlabeled form.[7] This mass difference makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantitative analysis.[7][8] By adding a known amount of **L-Valine-d8** to a sample, the endogenous concentration of L-valine can be accurately determined by comparing the signal intensities of the labeled and unlabeled compounds.[6] This technique is crucial for metabolomics studies and in clinical diagnostics for monitoring amino acid levels.



Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

In quantitative proteomics, SILAC is a powerful technique for determining relative protein abundance between different cell populations.[9] Cells are grown in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids.[9] **L-Valine-d8** can serve as the "heavy" amino acid in SILAC experiments.[9] As cells proliferate, the heavy valine is incorporated into newly synthesized proteins.[9] When the proteomes of the "light" and "heavy" cell populations are mixed and analyzed by mass spectrometry, the ratio of the peptide peak intensities directly corresponds to the relative abundance of the protein.[9]

A key application of this method is in the study of cellular signaling pathways, such as the Epidermal Growth Factor (EGF) pathway.[9] By comparing the proteomes of resting and EGF-stimulated cells, researchers can identify proteins that are differentially expressed or post-translationally modified, providing insights into the signaling cascade.[9]



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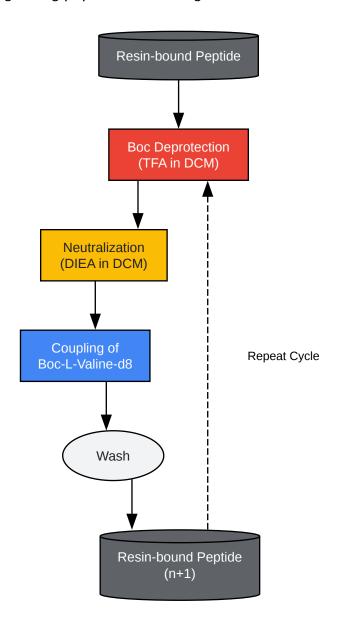
A generalized workflow for a SILAC experiment.

Solid-Phase Peptide Synthesis (SPPS)

L-Valine-d8, often with an N-terminal protecting group like Fmoc or Boc, is used in solid-phase peptide synthesis to create isotope-labeled peptides.[5][7] These synthetic peptides are invaluable as internal standards for the absolute quantification of specific proteins by mass spectrometry, a technique often referred to as AQUA (Absolute QUAntification).[5]



The following diagram illustrates the cyclical process of incorporating an amino acid, such as Boc-**L-Valine-d8**, into a growing peptide chain using Boc-SPPS.



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The cyclical workflow for Boc-SPPS.

Experimental Protocols Synthesis of L-Valine-d8

While several methods exist for the deuteration of amino acids, a common chemical synthesis approach involves the use of a deuterated precursor.[10] A plausible route for the synthesis of



L-Valine-d8 is outlined below.

Step 1: Bromination of Isovaleric Acid-d9 A likely starting material is isovaleric acid-d9. The initial step is the α -bromination of this deuterated carboxylic acid.[10]

- Reaction: Isovaleric acid-d9 is reacted with bromine (Br₂) in the presence of a catalyst like phosphorus tribromide (PBr₃).[10]
- Procedure:
 - Dissolve isovaleric acid-d9 in a suitable solvent (e.g., carbon tetrachloride).
 - o Add a catalytic amount of PBr3.
 - Slowly add bromine dropwise while stirring and maintaining the reaction temperature.
 - Monitor the reaction's progress (e.g., by GC-MS).
 - Upon completion, work up the reaction mixture to isolate the α -bromo-isovaleric acid-d9. [10]

Step 2: Amination of α -bromo-isovaleric acid-d9 The resulting α -bromo acid is then aminated to introduce the amino group, yielding racemic Valine-d8.[10]

- Reaction: α-bromo-isovaleric acid-d9 is treated with an excess of ammonia.
- Procedure:
 - Dissolve the α-bromo-isovaleric acid-d9 in a concentrated aqueous ammonia solution.
 - Stir the mixture at room temperature for an extended period (e.g., 24-48 hours).
 - Monitor the reaction for the disappearance of the starting material.
 - Once complete, neutralize the reaction mixture and isolate the crude DL-Valine-d8, typically by crystallization.[10]



Step 3: Chiral Resolution of D**L-Valine-d8** To obtain the biologically active L-enantiomer, a chiral resolution step is required.[10] This can be accomplished through various methods, including enzymatic resolution or the formation of diastereomeric salts with a chiral resolving agent.[11]

Protocol for Using L-Valine-d8 as an Internal Standard in LC-MS

This protocol provides a general framework for the quantification of L-valine in a biological sample.

- 1. Preparation of Stock Solutions:
- Prepare a stock solution of L-Valine-d8 (internal standard) of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., PBS pH 7.2).[1]
- Prepare a series of calibration standards of unlabeled L-valine at known concentrations.
- 2. Sample Preparation:
- To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a precise amount of the **L-Valine-d8** internal standard stock solution.
- Perform protein precipitation (e.g., with acetonitrile or methanol) to remove larger molecules.
- Centrifuge the sample and collect the supernatant.
- The supernatant may be further diluted or directly injected into the LC-MS system.
- 3. LC-MS Analysis:
- Inject the prepared sample and calibration standards onto the LC-MS system.
- Separate the analytes using a suitable liquid chromatography method.
- Detect and quantify the unlabeled L-valine and the L-Valine-d8 internal standard using the
 mass spectrometer, typically in selected ion monitoring (SIM) or multiple reaction monitoring
 (MRM) mode.



4. Data Analysis:

- For each sample and standard, determine the peak area ratio of the unlabeled L-valine to the L-Valine-d8 internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Calculate the concentration of L-valine in the biological sample by interpolating its peak area ratio on the calibration curve.[6]

Conclusion

L-Valine-d8 is an indispensable tool for researchers in the fields of proteomics, metabolomics, and drug development. Its well-defined physicochemical properties and the significant mass shift provided by the eight deuterium atoms make it an excellent internal standard for accurate quantification by mass spectrometry. Furthermore, its utility as a building block in the synthesis of isotopically labeled peptides enables precise protein quantification, offering critical insights into complex biological systems. The methodologies and workflows outlined in this guide provide a solid foundation for the effective application of **L-Valine-d8** in achieving robust and reproducible scientific results.

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